5-Bromo-6-methoxyquinoline
Overview
Description
5-Bromo-6-methoxyquinoline is a chemical compound with the molecular formula C10H8BrNO . It is an active pharmaceutical intermediate .
Synthesis Analysis
The synthesis of this compound involves the reaction of the compound with BBr3 in DCM. The mixture is stirred for 3 hours and cooled to 0° C. Methanol is then added slowly and the mixture is stirred for 20 minutes.Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety, with a bromine atom at the 5th position and a methoxy group at the 6th position .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .Scientific Research Applications
Synthesis and Evaluation as Inhibitors
5-Bromo-6-methoxyquinoline plays a role in the synthesis of various compounds. One study involves its use in the synthesis of 6-substituted 2-methoxy-quinolines and 1H-quinolin-2-ones. These compounds were evaluated as inhibitors of steroid 5alpha reductases, showing varying activity and selectivity based on heterocycle features and N,N-dialkylamide substituent size (Baston, Palusczak, & Hartmann, 2000).
Regioselective Bromination Methods
Research on this compound includes developing regioselective bromination methods. These methods allow for the preparation of brominated methoxyquinolines at various positions on the molecule, contributing to the synthesis of polyfunctional brominated compounds under mild conditions (Çakmak & Ökten, 2017).
Application in Chemosensor Development
A study features this compound derivatives in the development of chemosensors. One such application is in a compound that responds selectively to Cd2+ ions, showing potential for measuring Cd2+ concentrations in waste streams and food products (Prodi et al., 2001).
Anti-Tuberculosis Drug Synthesis
This compound is used in the synthesis of a new type of anti-TB drug derivative. The compound synthesized demonstrated potential as an effective treatment for tuberculosis, highlighting its significance in medicinal chemistry (Sun Tie-min, 2009).
Improving Drug Discovery Processes
In drug discovery, this compound derivatives have been used as key intermediates. For instance, a study improved the synthesis of a quinazoline derivative by introducing a telescoping process, which streamlined the synthesis and increased yield while maintaining purity (Nishimura & Saitoh, 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-bromo-6-methoxyquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-9-5-4-8-7(10(9)11)3-2-6-12-8/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJQZIVTHZTBGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)N=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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